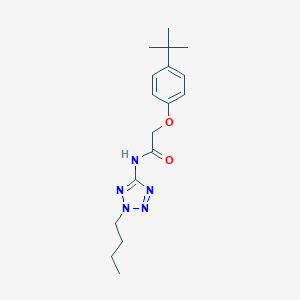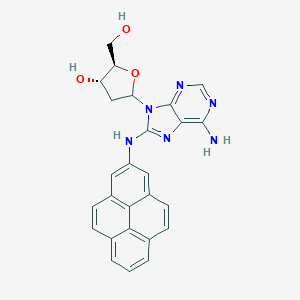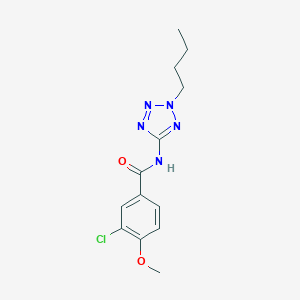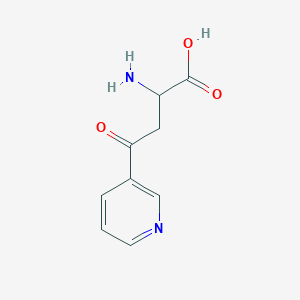
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMTM-7, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the PD-L1 protein, which is responsible for suppressing the immune system. CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
CMTM-7 works by inhibiting the PD-L1 protein, which is responsible for suppressing the immune system. PD-L1 is expressed on the surface of cancer cells and other cells, such as immune cells. When PD-L1 interacts with its receptor PD-1 on T-cells, it sends a signal to suppress the immune system. CMTM-7 binds to PD-L1, preventing its interaction with PD-1 and allowing T-cells to attack cancer cells and other diseased cells.
Biochemical and Physiological Effects:
CMTM-7 has been shown to have a significant effect on the immune system. By inhibiting the PD-L1 protein, it activates T-cells, which are responsible for attacking cancer cells and other diseased cells. CMTM-7 has also been shown to reduce inflammation and improve the overall immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMTM-7 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also shown promising results in pre-clinical studies for the treatment of cancer and other diseases. However, CMTM-7 has some limitations. It is a potent inhibitor of the PD-L1 protein, which can lead to immune-related adverse events. It also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CMTM-7. One area of focus is the development of more potent and selective inhibitors of the PD-L1 protein. Another area of focus is the development of combination therapies that can enhance the effectiveness of CMTM-7. Additionally, further research is needed to understand the long-term effects and potential adverse events associated with the use of CMTM-7 in humans.
Conclusion:
CMTM-7 is a small molecule compound that has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It inhibits the PD-L1 protein, which is responsible for suppressing the immune system, leading to the activation of T-cells and the attack of cancer cells and other diseased cells. While CMTM-7 has several advantages for lab experiments, it also has limitations and potential adverse events that need to be further researched and understood. There are several future directions for the research and development of CMTM-7, including the development of more potent and selective inhibitors and the investigation of combination therapies.
Métodos De Síntesis
CMTM-7 is synthesized through a multistep process involving the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure CMTM-7. The synthesis of CMTM-7 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It has been shown to inhibit the PD-L1 protein, which is responsible for suppressing the immune system. This inhibition leads to the activation of T-cells, which are responsible for attacking cancer cells. CMTM-7 has also shown potential in the treatment of autoimmune diseases, where the immune system attacks healthy cells.
Propiedades
Nombre del producto |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C16H13ClN2O3S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) |
Clave InChI |
WGHUHLXMXDZJBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)




![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)